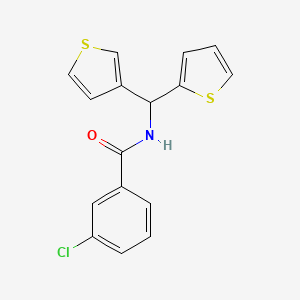

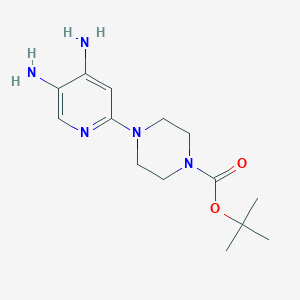

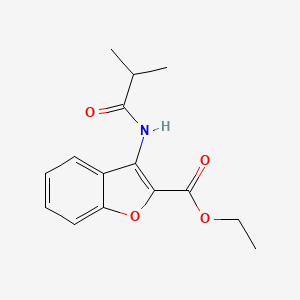

3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a chemical compound that has gained significant scientific interest in recent years. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of similar compounds involves the modification of natural products and the active substructure splicing method . A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The substituted nicotinic acid was acyl chlorinated with oxalyl chloride to obtain acyl chloride. The substituted thiophen-2-amine was converted into the desired N-(thiophen-2-yl) nicotinamide derivatives through acylation with the obtained acyl chloride under basic conditions .科学的研究の応用

Synthesis and Derivative Formation

- The thiophene derivative 3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is involved in the synthesis of various thieno[2,3-d]pyrimidine derivatives, which highlights its potential in facilitating diverse chemical reactions and creating new compounds (Abdelrazek, Mohamed, & Elsayed, 2008).

- The compound has been utilized in the synthesis of new 3-Chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides, demonstrating its utility in producing novel chemical structures (Ried, Oremek, & Guryn, 1980).

Crystal Structure Analysis

- The crystal structure of similar thiophene derivatives has been studied, indicating the relevance of 3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide in crystallography and materials science (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).

Chemical Reactions and Synthesis

- It is involved in the preparation of 3,5-Disubstituted 1,2,4-Thiadiazoles, suggesting its role in the synthesis of complex chemical structures, which could have implications in various scientific and industrial applications (Takikawa, Shimada, Kazuto Sato, Shinichi Sato, & Takizawa, 1985).

- This compound is also used in the Vilsmeier-Haack reaction, forming heterocyclic annelated compounds from tetrahydrobenzocyclohepten-5-ones, showcasing its versatility in organic synthesis (Peesapati & Anuradha, 2000).

Molecular Studies and Interactions

- Structural studies have been conducted on similar 3-chloro-N derivatives, providing insights into molecular interactions and stability, which could be relevant for the understanding and application of 3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide (Abbasi, Zamanian, Tarighi, & Badiei, 2011).

Antimicrobial and Biological Activity

- Some thiourea derivatives, structurally related to this compound, have demonstrated antipathogenic activity, suggesting potential biological or medicinal applications of similar compounds (Limban, Marutescu, & Chifiriuc, 2011).

作用機序

Target of Action

Thiophene-based compounds have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions .

Mode of Action

It is known that thiophene derivatives can interact with their targets in various ways, depending on the specific derivative and target .

Biochemical Pathways

Thiophene derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and its targets .

Result of Action

Some thiophene derivatives have been reported to exhibit antifungal activity , suggesting that they may have similar effects at the molecular and cellular level.

特性

IUPAC Name |

3-chloro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNOS2/c17-13-4-1-3-11(9-13)16(19)18-15(12-6-8-20-10-12)14-5-2-7-21-14/h1-10,15H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXDHCFQHNZUMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC(C2=CSC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2442741.png)

![6-[3-(1,1-Dioxo-1,4-thiazinan-4-yl)-3-oxopropyl]-1-methylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2442748.png)

![2-Amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2442752.png)

![2-(2-Chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B2442758.png)

![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2442760.png)